molecular formula C13H12N2O5 B12682942 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester CAS No. 137566-04-2

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester

Cat. No.: B12682942
CAS No.: 137566-04-2
M. Wt: 276.24 g/mol
InChI Key: GAENKRKEATZTPX-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester typically involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which can be further converted into the desired compound through various chemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents. They are evaluated for their activity against Gram-positive and Gram-negative bacteria.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is primarily related to its ability to interact with biological targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways in microorganisms . The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxyphenyl group enhances its potential as an antibacterial agent, while the ethyl ester group provides additional sites for chemical modification, making it a versatile scaffold for drug development and other applications.

Properties

CAS No.

137566-04-2

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C13H12N2O5/c1-2-20-13(19)10-7-11(16)15(14-10)9-5-3-8(4-6-9)12(17)18/h3-6H,2,7H2,1H3,(H,17,18)

InChI Key

GAENKRKEATZTPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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